1-(3,4-Difluorobenzoyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPNSVBDWJVJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes to 1-(3,4-Difluorobenzoyl)-4-methylpiperazine
Direct Acylation of 4-Methylpiperazine
The most widely reported method involves the reaction of 3,4-difluorobenzoyl chloride with 4-methylpiperazine in the presence of a base:
$$
\text{3,4-Difluorobenzoyl chloride} + \text{4-Methylpiperazine} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}
$$
Typical Conditions :
- Solvent : Dichloromethane or tetrahydrofuran.
- Base : Triethylamine (2.2 equiv) to neutralize HCl byproducts.
- Temperature : 0–5°C during acyl chloride addition, followed by room-temperature stirring.
- Yield : 70–85%, with purity ≥95% after recrystallization.
A representative procedure from Enamine (Catalog No. ENAH95E73A83) specifies dissolving 4-methylpiperazine (1.1 equiv) in dichloromethane, cooling to 0°C, and adding 3,4-difluorobenzoyl chloride (1.0 equiv) dropwise. After 12 hours of stirring, the mixture is washed with water, dried over sodium sulfate, and purified via column chromatography.
Alternative Activation Strategies
Carbodiimide-Mediated Coupling
For substrates sensitive to acyl chlorides, 3,4-difluorobenzoic acid can be activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
$$
\text{3,4-Difluorobenzoic acid} + \text{4-Methylpiperazine} \xrightarrow{\text{DCC/EDC, DMAP}} \text{this compound}
$$
Advantages : Avoids handling corrosive acyl chlorides.
Limitations : Lower yields (50–65%) due to competing side reactions.
Solid-Phase Synthesis
Recent patents describe immobilizing 4-methylpiperazine on resin beads before introducing 3,4-difluorobenzoyl groups. This method facilitates rapid purification but requires specialized equipment.
Optimization of Reaction Parameters
Solvent Selection
Comparative studies indicate dichloromethane outperforms tetrahydrofuran in minimizing byproducts:
| Solvent | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| Dichloromethane | 85 | 97 | <1% Unreacted chloride |
| Tetrahydrofuran | 78 | 93 | 5% N-Oxide formation |
| Acetonitrile | 65 | 88 | 10% Diacylation |
Purification and Characterization
Recrystallization Protocols
Industrial-Scale Production Challenges
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct Acylation | 85 | 97 | High | 12.50 |
| Carbodiimide Coupling | 60 | 90 | Moderate | 18.75 |
| Solid-Phase Synthesis | 75 | 95 | Low | 42.00 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorobenzoyl)-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research has indicated that derivatives of piperazine, including 1-(3,4-Difluorobenzoyl)-4-methylpiperazine, exhibit notable antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can inhibit cell growth and induce apoptosis in cancer cells, making them promising candidates for cancer therapy.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could have implications for treating chronic inflammatory conditions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound's structure allows it to bind to various receptors involved in cellular signaling pathways. This interaction can modulate biological responses, influencing processes such as cell proliferation and apoptosis .
- Enzyme Inhibition : It may inhibit specific enzymes that contribute to disease progression in cancer and other conditions. For instance, targeting kinases involved in cell signaling pathways is a common strategy in drug development for cancer treatment .
Synthetic Applications
This compound serves as a valuable scaffold in synthetic chemistry:
- Building Block for Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex organic molecules. Its piperazine core facilitates the introduction of various substituents, allowing for the exploration of structure-activity relationships in drug discovery.
Case Study 1: Anticancer Activity
A study conducted on the antiproliferative effects of piperazine derivatives demonstrated that this compound significantly inhibited the growth of specific cancer cell lines compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antioxidant Properties
In vitro assays assessing the antioxidant capacity of various piperazine derivatives revealed that this compound exhibited strong radical scavenging activity. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine.
4-Iodobenzoic acid: Contains an iodine atom and a carboxylic acid group, differing in functional groups.
Uniqueness
The presence of fluorine atoms in 1-(3,4-Difluorobenzoyl)-4-methylpiperazine imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Biological Activity
1-(3,4-Difluorobenzoyl)-4-methylpiperazine is a synthetic compound characterized by a piperazine ring with a difluorobenzoyl substituent. Its molecular formula is C₁₃H₁₄F₂N₂O. The unique structural features of this compound suggest significant potential in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of this compound typically involves nucleophilic substitution reactions where piperazine derivatives react with various benzoyl chlorides. This method allows for efficient production while minimizing by-products, which is crucial for pharmaceutical applications.
Biological Activity
Research indicates that compounds like this compound exhibit various biological activities, particularly in anticancer research. The following sections detail its interactions with biological targets, mechanisms of action, and specific case studies highlighting its efficacy.
This compound interacts with multiple biological targets. Its mechanism may involve:
- Binding to Receptors : It may modulate receptor activity that regulates cell proliferation and apoptosis.
- Enzyme Inhibition : The compound could inhibit enzymes involved in cancer cell metabolism and survival pathways .
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. The results indicated significant growth inhibition across these lines, suggesting the potential of this compound as an anticancer agent .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HUH7 | 12.5 | Significant inhibition of growth |
| MCF7 | 15.0 | Moderate cytotoxicity observed |
| HCT-116 | 10.0 | High sensitivity to treatment |
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights how modifications can influence biological activity. For example:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorobenzoyl)-4-methylpiperazine | Chlorine substitution on benzoyl group | Enhanced cytotoxicity against specific cancer lines |
| 1-(2-Fluorobenzoyl)-4-methylpiperazine | Fluorine substitution on benzoyl group | Different receptor interaction profile |
| 1-(3-Nitrobenzoyl)-4-methylpiperazine | Nitro group on benzoyl group | Potential anti-inflammatory properties |
These variations indicate that subtle changes in the chemical structure can lead to significant differences in biological activity.
Pharmacological Applications
The compound has shown promise not only in oncology but also in other therapeutic areas:
- Antioxidant Activity : Some studies suggest it may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary data indicates potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,4-Difluorobenzoyl)-4-methylpiperazine, and what key reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling 3,4-difluorobenzoyl chloride with 4-methylpiperazine in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (K₂CO₃). Critical parameters include temperature control (~85°C) and stoichiometric ratios to avoid side reactions like over-alkylation. Purification often employs column chromatography with ethyl acetate/hexane gradients .
- Data Insight : In a representative protocol, reaction of 3,4-difluorobenzyl bromide with tosylpiperazine derivatives achieved 70–85% yield after optimization of solvent (acetonitrile vs. DMF) and base (K₂CO₃ vs. NaHCO₃) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography resolves stereoelectronic effects; for example, weak C–H···O/F interactions stabilize the crystal lattice, as observed in monoclinic systems (space group P21/c, β = 99.7°) .
- Key Data : Crystallographic parameters (e.g., a = 6.668 Å, b = 36.040 Å) reveal planar geometry at the benzoyl moiety, critical for receptor binding studies .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : In vitro assays (e.g., radioligand binding) assess affinity for neurotransmitter receptors (e.g., serotonin, dopamine). Fluorine atoms enhance metabolic stability and blood-brain barrier penetration, making the compound suitable for CNS-targeted studies .
- Finding : Related difluorophenyl-piperazine analogs show sub-micromolar activity at 5-HT receptors, suggesting potential for mood disorder therapeutics .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurities in scaled-up production?
- Methodology : Design of Experiment (DoE) approaches evaluate variables like solvent polarity, catalyst load (e.g., CuSO₄·5H₂O for click chemistry), and reaction time. Parallel synthesis in MiniBlock® systems enables rapid screening of conditions .
- Case Study : Substituting DMF with acetonitrile reduced byproduct formation (e.g., N-alkylation) by 30% in a scaled synthesis of a related piperazine sulfonamide .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model binding to receptors like WDR5 or 5-HT₂C. Fluorine’s electronegativity and the piperazine ring’s conformational flexibility are critical for hydrogen bonding and π-π stacking .
- Contradiction Resolution : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects, requiring free-energy perturbation (FEP) calculations for correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
